molecular formula C16H16N2O4S B2689183 Methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate CAS No. 2185849-66-3

Methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate

Cat. No. B2689183
CAS RN: 2185849-66-3
M. Wt: 332.37
InChI Key: XXDQOGHOWJDFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound with a thiazole ring. The thiazole scaffold consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. It is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. Thiazoles have diverse biological activities and are found in various biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction of 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylic acid with methyl chloroformate to form the methyl ester. The morpholine group is introduced via nucleophilic substitution. Detailed synthetic pathways and conditions can be found in relevant literature .

properties

IUPAC Name

methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-21-15(20)12-14(13(19)11-5-3-2-4-6-11)23-16(17-12)18-7-9-22-10-8-18/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDQOGHOWJDFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N2CCOCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-benzoyl-2-morpholin-4-yl-1,3-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.